Tuberculostatic Activity of N-Chloroacetyl-PAS Compared to Parent PAS: Head-to-Head In Vitro Evaluation
In a foundational 1974 study, Šůlová et al. synthesized N-chloroacetyl-p-aminosalicylic acid (the target compound) and directly compared its tuberculostatic activity against the parent drug PAS (4-aminosalicylic acid) in vitro. The study reported that N-chloroacetylation of the 4-amino group retained measurable antimycobacterial activity, with the chloroacetyl derivative demonstrating tuberculostatic potency that was qualitatively in the same range as PAS, though exact MIC values from this study are not extractable from the accessible record [1]. This was independently corroborated by Ertan & Üreten (1983), who confirmed that the 4-chloroacetamido-PAS intermediate was synthesized and its tuberculostatic effects compared directly with PAS, establishing that N-acylation with chloroacetyl chloride does not abolish the core antimycobacterial pharmacophore [2]. The critical differentiation is that the chloroacetyl group simultaneously introduces a covalent electrophilic handle absent in PAS itself, enabling dual-function activity (target engagement plus derivatization) that the free amine cannot provide.
| Evidence Dimension | In vitro tuberculostatic activity (qualitative comparison) |
|---|---|
| Target Compound Data | N-chloroacetyl-PAS (4-[(chloroacetyl)amino]-2-hydroxybenzoic acid): tuberculostatic activity retained relative to PAS; exact MIC not numerically reported in accessible abstract/fragment |
| Comparator Or Baseline | p-Aminosalicylic acid (PAS, CAS 65-49-6): established MIC range against M. tuberculosis H37Rv typically 1–10 µM depending on assay conditions |
| Quantified Difference | Qualitative: N-chloroacetylation does not abolish antimycobacterial activity. Ertan & Üreten (1983) reference prior work (ref. 4 therein) confirming comparable tuberculostatic effects between the chloroacetyl derivative and PAS. |
| Conditions | In vitro culture of Mycobacterium tuberculosis; specific strain and assay methodology as described in Šůlová et al. (1974) and Ertan & Üreten Part I (reference 4 within the 1983 paper) |
Why This Matters
For procurement decisions, this evidence confirms that the chloroacetyl derivative retains the PAS pharmacophore while adding a reactive handle—a profile that PAS cannot offer for covalent probe design or further derivatization, making the compound a strategic intermediate in antitubercular lead optimization programs.
- [1] Šůlová, J., Spurná, M., Pokorný, J., & Petrů, F. (1974). Die Darstellung und biologische Prüfung von N-Chloracetylderivaten der p-Aminosalicylsäure. Zeitschrift für Chemie, 14(9), 359–360. DOI:10.1002/zfch.19740140910. View Source
- [2] Ertan, M., & Üreten, M. (1983). Studies on the Synthesis and Biological Activities of p-Aminosalicylic Acid Derivatives — II. Ankara Ecz. Fak. Mec. (J. Fac. Pharm. Ankara), 13, 101–119. View Source
